

optimizing JNJ-1930942 concentration for LTP induction

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Compound of Interest

Compound Name: JNJ-1930942

Cat. No.: B608207

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Technical Support Center: JNJ-1930942

Welcome to the technical support center for **JNJ-1930942**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **JNJ-1930942** in Long-Term Potentiation (LTP) induction experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-1930942** and what is its mechanism of action in the context of LTP?

A1: **JNJ-1930942** is a potent and selective positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR).^[1] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous agonist, acetylcholine or choline.^[1] In the context of LTP, activation of $\alpha 7$ nAChRs is known to facilitate the induction of synaptic plasticity. **JNJ-1930942** enhances neurotransmission at hippocampal synapses and facilitates the induction of LTP, particularly when using sub-threshold stimulation protocols that would not typically induce lasting potentiation.^[1]

Q2: What is the recommended concentration range for **JNJ-1930942** to facilitate LTP induction?

A2: The optimal concentration of **JNJ-1930942** should be determined empirically for your specific experimental conditions. However, published literature provides a strong starting point. A concentration of 1 μM has been shown to effectively facilitate LTP induction in hippocampal slices. Furthermore, a concentration-response curve for the effect of **JNJ-1930942** on the amplitude of field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus showed an EC_{50} value of $0.87 \pm 0.11 \mu\text{M}$.^[2] It is advisable to perform a dose-response experiment starting from concentrations around this range (e.g., 0.1 μM , 0.5 μM , 1 μM , and 5 μM) to determine the optimal concentration for your specific slice preparation and LTP induction protocol.

Q3: How should I prepare and apply **JNJ-1930942** to my hippocampal slices?

A3: **JNJ-1930942** should be prepared as a stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-100 mM). This stock solution can then be diluted to the final working concentration in your artificial cerebrospinal fluid (aCSF). It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the aCSF is low (typically $\leq 0.1\%$) and does not affect baseline synaptic transmission or LTP induction. A vehicle control experiment, where slices are perfused with aCSF containing the same final concentration of the solvent without **JNJ-1930942**, should always be performed. The compound should be perfused onto the slice for a sufficient period before LTP induction to allow for equilibration (e.g., 20-30 minutes).

Q4: What are the expected effects of **JNJ-1930942** on baseline synaptic transmission?

A4: **JNJ-1930942** has been shown to increase the amplitude of evoked postsynaptic responses in a concentration-dependent manner.^[2] This suggests that at effective concentrations, you should observe an enhancement of the fEPSP slope or amplitude during your baseline recording period after the drug has been applied.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |
|--|--|--|
| No facilitation of LTP with JNJ-1930942 | Suboptimal Concentration: The concentration of JNJ-1930942 may be too low to have a significant effect. | Perform a dose-response experiment to determine the optimal concentration for your specific conditions. Start with the recommended concentration of 1 μM and test a range of concentrations (e.g., 0.1 μM to 10 μM). |
| Insufficient Incubation Time: The drug may not have had enough time to equilibrate in the tissue. | Increase the pre-incubation time with JNJ-1930942 to at least 30 minutes before inducing LTP. | |
| Weak LTP Induction Protocol: The stimulation protocol may be too weak, even for facilitation by JNJ-1930942. | While JNJ-1930942 is intended to facilitate LTP with sub-threshold stimuli, ensure your protocol is near the threshold for LTP induction in your control slices. | |
| Slice Health: Poor slice viability will prevent the induction of robust LTP. | Ensure proper slice preparation and maintenance. Check for healthy-looking cells under a microscope and stable baseline recordings for at least 20-30 minutes before drug application. | |
| Significant increase in baseline fEPSP, but no further potentiation after HFS | Ceiling Effect: The potentiation of baseline transmission by JNJ-1930942 may be occluding further potentiation by the high-frequency stimulation (HFS). | Try reducing the concentration of JNJ-1930942. The goal is to facilitate LTP induction, not to maximally potentiate baseline responses. |
| Homeostatic Plasticity: The neuron may be down- | Consider using a less potent LTP induction protocol in the | |

regulating its response to prevent over-excitation.

presence of JNJ-1930942.

Variability in results between experiments

Inconsistent Drug Preparation:
Inaccurate dilutions or degradation of the stock solution.

Prepare fresh dilutions of JNJ-1930942 from a reliable stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations.

Vehicle Effects: The solvent (e.g., DMSO) may be affecting synaptic transmission.

Always run a vehicle control with the same final concentration of the solvent to ensure it has no effect on its own.

Slice-to-Slice Variability:
Inherent biological variability between animals and even between slices from the same animal.

Increase the number of slices (n) for each experimental condition to ensure statistical power. Interleave experiments between control, vehicle, and drug conditions.

Unexpected depression of synaptic response

High Concentration/Off-Target Effects: Very high concentrations of any pharmacological agent can lead to non-specific or off-target effects.

Use the lowest effective concentration of JNJ-1930942 as determined by your dose-response experiments. Review literature for any known off-target effects at high concentrations.

Receptor Desensitization:
Prolonged exposure to a modulator and endogenous agonist could potentially lead to receptor desensitization.

While JNJ-1930942 is reported to have minimal effects on desensitization kinetics, consider varying the duration of drug application.

Data Presentation

Table 1: Concentration-Dependent Effects of **JNJ-1930942** on Synaptic Transmission

| Concentration | Effect on fEPSP Amplitude (Mean ± SEM) | EC ₅₀ | Reference |
|----------------|--|------------------|-----------|
| 300 nM - 20 μM | Concentration-dependent increase | 0.87 ± 0.11 μM | [2] |
| 1 μM | Facilitates LTP induction | N/A | [1] |

Experimental Protocols

Detailed Protocol for LTP Induction in Hippocampal Slices with **JNJ-1930942**

This protocol outlines the key steps for inducing LTP in rodent hippocampal slices in the presence of **JNJ-1930942**.

1. Slice Preparation:

- Prepare 300-400 μm thick transverse hippocampal slices from a rodent (e.g., rat or mouse) in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
- Allow slices to recover in an interface or submerged chamber with continuously oxygenated aCSF at room temperature (20-25°C) for at least 1 hour before recording.

2. Electrophysiological Recording:

- Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).
- Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
- Obtain a stable baseline recording for at least 20-30 minutes, delivering single test pulses at a low frequency (e.g., 0.05 Hz).

3. Drug Application:

- Prepare a stock solution of **JNJ-1930942** in DMSO.
- Dilute the stock solution in aCSF to the desired final concentration (e.g., 1 μ M). Ensure the final DMSO concentration is $\leq 0.1\%$.
- Switch the perfusion to the aCSF containing **JNJ-1930942**.
- Allow the slice to perfuse with the drug solution for 20-30 minutes to ensure equilibration, while continuing to record baseline responses.

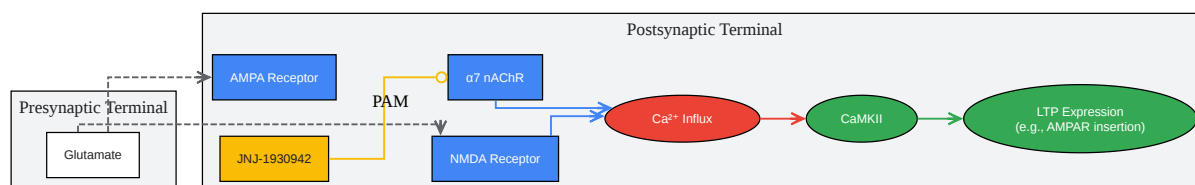
4. LTP Induction:

- Induce LTP using a high-frequency stimulation (HFS) protocol. A sub-threshold or threshold protocol is often used to observe the facilitatory effect of the drug. An example protocol is one train of theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.
- Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

5. Data Analysis:

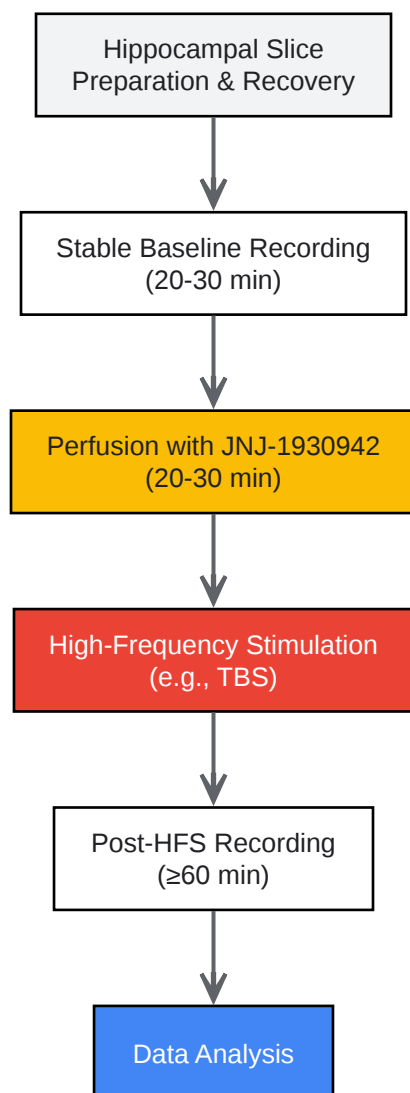
- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the average slope during the baseline period before HFS.
- Compare the degree of potentiation in the presence of **JNJ-1930942** to control (aCSF only) and vehicle control (aCSF + DMSO) slices.

Mandatory Visualizations



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Caption: Signaling pathway for **JNJ-1930942**-facilitated LTP induction.



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Caption: Experimental workflow for assessing the effect of **JNJ-1930942** on LTP.

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References

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